molecular formula C18H15N3O7S2 B2780537 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 955811-72-0

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2780537
CAS RN: 955811-72-0
M. Wt: 449.45
InChI Key: KFGFWLOEMLDELM-UHFFFAOYSA-N
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Description

The compound “2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those with nitrophenyl groups, have been widely studied for their antimicrobial and antifungal activities. The synthesis and evaluation of various thiazole benzamide derivatives have demonstrated significant antimicrobial efficacy against both gram-positive and gram-negative bacterial strains as well as antifungal properties against species like Candida albicans and Aspergillus niger. Such activities suggest potential applications in developing new antimicrobial agents for medical research and pharmaceutical development (Chawla, 2016).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase, an enzyme critical to various physiological processes, has highlighted the potential of thiazole sulfonamide derivatives as effective inhibitors. These compounds show promise in medical applications, particularly in treating conditions such as glaucoma, epilepsy, and certain types of edema, by modulating the activity of carbonic anhydrase enzymes (Büyükkıdan et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative properties of thiazole derivatives on various human cancer cell lines have been a significant focus. These compounds, including those with modifications on the thiazole ring, have demonstrated potential in inhibiting the growth of cancer cells, highlighting their relevance in cancer research and the development of new chemotherapeutic agents (Chandrappa et al., 2008).

Molecular Docking and Antimalarial Activity

Thiazole sulfonamide compounds have also been explored for their antimalarial activity, utilizing both computational calculations and molecular docking studies. These compounds exhibit promising antimalarial properties, which could contribute to the development of novel antimalarial drugs. Their interaction with malarial enzymes through molecular docking studies offers insights into the mechanism of action and potential efficacy against malaria (Fahim & Ismael, 2021).

Spectrophotometric Applications

Thiazolylazo compounds, including those with sulfonamide groups, have been utilized in spectrophotometric methods for the determination of trace elements such as palladium. These applications are particularly relevant in analytical chemistry, where precise and sensitive detection methods are crucial (Zhang et al., 1993).

properties

IUPAC Name

2,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S2/c1-27-12-5-8-15(28-2)14(9-12)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGFWLOEMLDELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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